molecular formula C14H17N3O2S B2826084 N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide CAS No. 866040-02-0

N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide

Cat. No.: B2826084
CAS No.: 866040-02-0
M. Wt: 291.37
InChI Key: VNUBNWMZPWTWFU-UHFFFAOYSA-N
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Description

N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide is a chemical compound with the CAS Number: 866040-02-0. It has a molecular weight of 291.37 and a molecular formula of C14H17N3O2S . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H17N3O2S . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 291.37 .

Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Activities

Research has shown the utility of N-aryl cyanothioacetamide derivatives, which are closely related to the chemical structure , in the synthesis of heterocyclic compounds. These compounds, through interactions with electrophilic reagents, have been synthesized into various heterocycles like 3-cyano-2(1H)-pyridinethiones and chromene-3-carbothioamides. These synthesized compounds have been evaluated for their antimicrobial and antifungal activities, showcasing potential applications in developing new antimicrobial agents (Salem et al., 2011).

Organometallic Chemistry and Catalysis

The synthesis and structure of novel substituted benzothiazolyl-N-phenyl-2-pyridinecarbothioamides have been explored, including their application in forming palladium(II) pincer complexes. These complexes have shown significant stability and potential applications in catalysis, highlighting the role of such compounds in developing new catalytic materials and processes (Lawrence et al., 2015).

Anticancer Research

Compounds structurally related to N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide have been investigated for their anticancer properties. Specifically, N-phenyl-2-pyridinecarbothioamides have been used to synthesize organometallic antitumor agents based on RuII and OsII complexes. These studies have shown that coordination of these ligands leads to highly antiproliferative metallodrugs, offering a new avenue for the development of orally administrable anticancer agents (Meier et al., 2013).

Electrochemical Applications

The electrocatalytic applications of cobalt(II) complexes with pincer ligands, including compounds similar to the one , have been assessed, particularly for the hydrogen evolution reaction. These studies contribute to the understanding of electrocatalysis and the development of efficient catalysts for hydrogen production, emphasizing the versatility of such compounds in energy-related applications (Lawrence et al., 2020).

Antifungal and Antioxidant Activities

Metal complexes of pyrrolidone thiosemicarbazone, which share functional groups with the compound in focus, have demonstrated significant antifungal and antioxidant activities. These findings open up potential applications in developing new antifungal agents and antioxidants, showcasing the biological significance of these compounds (Al-Amiery et al., 2012).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-18-12-7-10(9-15)11(8-13(12)19-2)16-14(20)17-5-3-4-6-17/h7-8H,3-6H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUBNWMZPWTWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)NC(=S)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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